

# A Technical Guide to Nigranoic Acid: A Plant-Derived Triterpenoid with Therapeutic Potential

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## Compound of Interest

Compound Name: *Nigranoic acid*

Cat. No.: *B191970*

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Executive Summary: **Nigranoic acid** is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its diverse and potent biological activities. Initially isolated from plants of the *Schisandra* genus, this secondary metabolite has demonstrated promising therapeutic potential, notably as an anti-HIV agent, an anti-inflammatory compound, and a neuroprotective molecule.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of **Nigranoic acid**, detailing its chemical properties, its role as a secondary metabolite, its mechanisms of action, and the experimental protocols utilized in its study. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized using high-contrast, structured diagrams.

## Introduction to Nigranoic Acid

**Nigranoic acid**, systematically named 3,4-secocycloarta-4(28),24-(Z)-diene-3,26-dioic acid, is an A-ring secocycloartane triterpenoid.<sup>[2][5]</sup> Its molecular formula is  $C_{30}H_{46}O_4$ , with a molecular weight of approximately 470.7 g/mol.<sup>[1]</sup>

Chemical Structure and Properties:

- Classification: Tetracyclic Triterpenoid, Dicarboxylic Acid<sup>[1]</sup>
- Molecular Formula:  $C_{30}H_{46}O_4$ <sup>[1][6]</sup>

- Molecular Weight: 470.68 g/mol [6]
- CAS Number: 39111-07-4[1][6]

Contrary to what its name might suggest, **Nigranoic acid** is not a metabolite of the fungus *Aspergillus niger*. It was first isolated from plants of the *Schisandra* genus, such as *Schisandra sphaerandra* and *Schisandra chinensis*, which are used in traditional Chinese medicine.[2][3][6]

## Role as a Secondary Metabolite

As a secondary metabolite in *Schisandra* species, **Nigranoic acid** is not essential for the plant's primary growth and development. Instead, such compounds are typically synthesized for specialized functions, including defense against pathogens, herbivores, and environmental stressors. The potent biological activities of **Nigranoic acid**, such as its antiviral and anti-inflammatory properties, suggest its role in the plant's defense system. Fungi, like plants, are also prolific producers of bioactive secondary metabolites, which include polyketides, alkaloids, and terpenoids, used for similar defensive and competitive purposes.[7][8][9]

## Biological Activities and Pharmacological Potential

**Nigranoic acid** exhibits a range of pharmacological effects that make it a compound of interest for drug development.

### Anti-HIV Activity

**Nigranoic acid** has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3][10] This enzyme is critical for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. Bioassay-guided fractionation of extracts from *Schisandra sphaerandra* led to the identification of **Nigranoic acid** as the active anti-HIV agent.[2][5]

### Anti-Inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. Studies have shown that **Nigranoic acid** and its synthetic ester derivatives can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a key mediator in the

inflammatory response.[4] Furthermore, **Nigranoic acid** is an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the pathogenesis of inflammatory diseases.[5]

## Neuroprotective and Neuromodulatory Roles

**Nigranoic acid** has shown a strong protective effect against cerebral ischemia-reperfusion injury in animal models. Its mechanism involves preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF), thereby downregulating nerve cell apoptosis.[3][5] Additional studies in NGF-differentiated PC12 cells have revealed that **Nigranoic acid** can induce  $\text{Ca}^{2+}$  influx, leading to the production of nitric oxide and the phosphorylation of ERK1/2. This cascade ultimately impacts the expression of brain-derived neurotrophic factor (BDNF) and c-fos, suggesting it may enhance mental and intellectual functions.[5][11]

## Quantitative Analysis of Bioactivity

The following table summarizes the key quantitative data reported for the biological activities of **Nigranoic acid** and its derivatives.

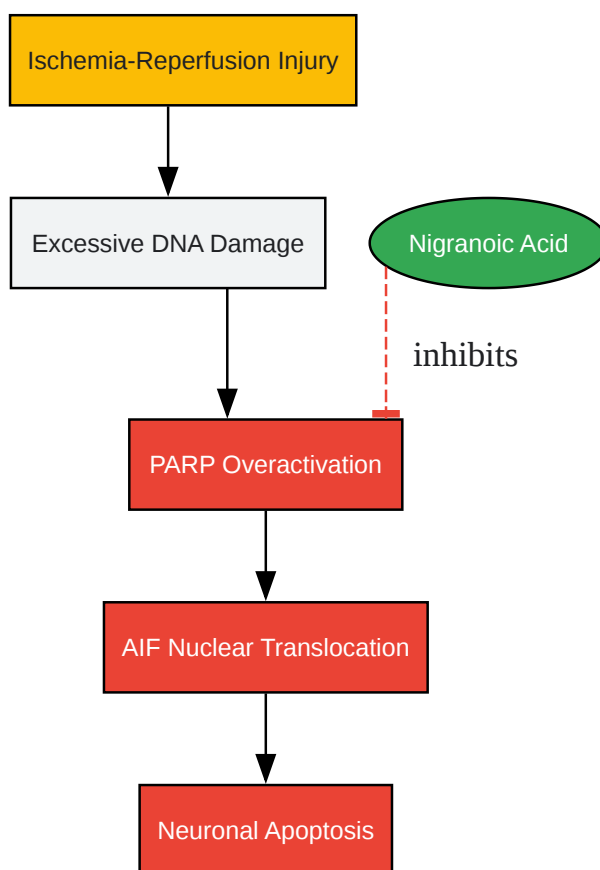
Activity	Target	Assay/Model	Metric	Value	Reference
Anti-Inflammatory	Human Neutrophil Elastase (HNE)	Enzyme Inhibition Assay	$\text{IC}_{50}$	3.77 $\mu\text{M}$	[5]
Anti-Inflammatory	HNE (Ester Derivatives)	Enzyme Inhibition Assay	$\text{IC}_{50}$	2.61 - 8.95 $\mu\text{M}$	[5]
Anti-Inflammatory	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 cells	-	Significant reduction at 50 $\mu\text{M}$	[4]
Anti-HIV	HIV-1 Reverse Transcriptase	Enzyme Inhibition Assay	-	Active in multiple assays	[2][5][10]

## Mechanism of Action and Signaling Pathways

**Nigranoic acid** exerts its biological effects by modulating specific intracellular signaling pathways.

### Neuroprotective PARP/AIF Pathway

In the context of cerebral ischemia-reperfusion injury, excessive DNA damage triggers the overactivation of PARP. This leads to ATP depletion and the translocation of AIF from the mitochondria to the nucleus, initiating caspase-independent apoptosis. **Nigranoic acid** intervenes by preventing this overactivation, thereby protecting the neuron.

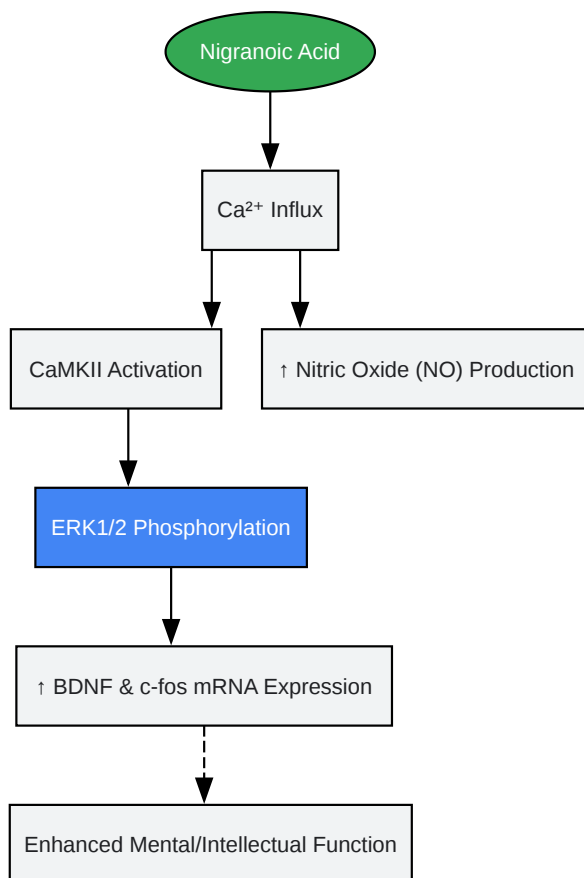


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Caption: **Nigranoic acid**'s neuroprotective mechanism via inhibition of the PARP/AIF pathway.

## Neuromodulatory Ca<sup>2+</sup>/ERK1/2 Pathway

**Nigranoic acid** stimulates an influx of extracellular calcium, which activates the Ca<sup>2+</sup>-CaMKII pathway. This leads to the phosphorylation and activation of ERK1/2, which in turn upregulates the expression of key neuronal genes like BDNF and c-fos, potentially improving neuronal function and plasticity.[11]



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Caption: Neuromodulatory effects of **Nigranoic acid** through the Ca<sup>2+</sup>/ERK1/2 signaling cascade.

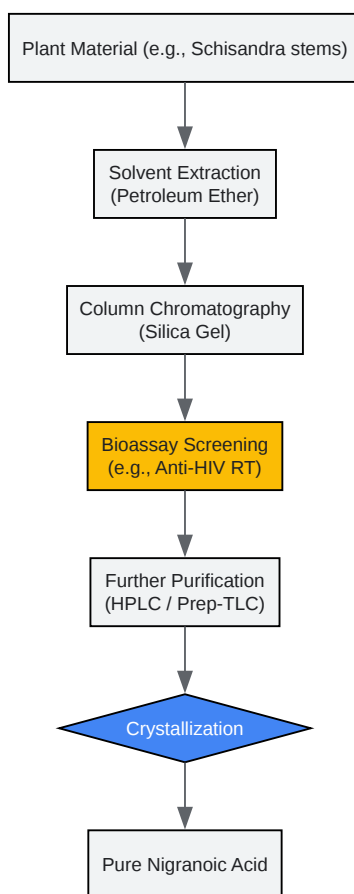
## Key Experimental Methodologies

The isolation and characterization of **Nigranoic acid** involve a multi-step process combining extraction, fractionation, and advanced analytical techniques.

## Isolation and Purification Protocol

The general workflow for isolating **Nigranoic acid** is based on bioassay-guided fractionation.

- Extraction: The dried and powdered plant material (e.g., stems of *S. sphaerandra*) is subjected to extraction with a nonpolar solvent like petroleum ether.[\[2\]](#)
- Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel. Elution is performed with a gradient of solvents to separate compounds based on polarity.[\[12\]](#)
- Bioassay-Guided Selection: Each fraction is tested for the biological activity of interest (e.g., anti-HIV RT activity). Fractions showing high activity are selected for further purification.
- Purification: Active fractions are repeatedly chromatographed, often using preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC), until a pure compound is obtained.
- Crystallization: The pure compound is recrystallized from a suitable solvent to yield fine needles of **Nigranoic acid**.[\[2\]](#)



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